N1-Glutathionyl-spermidine disulfide
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Overview
Description
N1-Glutathionyl-spermidine disulfide is a substrate of trypanothione reductase . It is a compound involved in cellular metabolism .
Synthesis Analysis
An optimized chemical synthesis of N1-Glutathionyl-spermidine disulfide has been described in the literature . The synthesis involves the formation of two similar extended peptide segments connected by a flexible spermidine chain .Physical And Chemical Properties Analysis
N1-Glutathionyl-spermidine disulfide has a molecular weight of 867.09 . It is recommended to be stored at -20°C for 3 years in powder form, and in solvent at -80°C for 6 months or -20°C for 1 month .Scientific Research Applications
Antioxidant Metabolite and Substrate Specificity
N1-Glutathionyl-spermidine disulfide, also known as bis(glutathionyl)spermine, is significantly involved in the antioxidant metabolism within Trypanosoma cruzi. The parasite synthesizes this compound as part of its mechanism to counteract potential shortages of spermidine by conjugating glutathione with other physiological polyamine substrates from exogenous sources. This process not only highlights the adaptability of the parasite's metabolic pathways but also points to the broad substrate specificity of the trypanothione synthetase/amidase (TcTryS). The enzyme's ability to catalyze the formation of N1-Glutathionyl-spermidine disulfide and similar compounds with comparable or better kinetic parameters than spermidine underlines its crucial role in the trypanothione metabolism of T. cruzi. This broad substrate specificity could be potentially exploited in the design of polyamine-based inhibitors targeting the parasite's trypanothione metabolism (Ariyanayagam et al., 2003).
Redox-Dependent Regulation and Posttranslational Modification
N1-Glutathionyl-spermidine disulfide is also implicated in the redox-dependent regulation of enzymes. For instance, human glyoxalase 1 (Glo1) undergoes various posttranslational modifications, including glutathionylation, which strongly inhibits its activity in vitro. This modification is a clear example of how the redox state of a cell can directly regulate enzyme activity through oxidative posttranslational modifications. Glutathionylation, in particular, is significant as it represents a direct form of enzyme regulation via a chemical reaction with its cofactor. The implications of this mechanism are profound, especially in the context of redox-dependent regulation of glucose metabolism within cells (Birkenmeier et al., 2010).
Future Directions
The broad substrate specificity of trypanothione reductase, which N1-Glutathionyl-spermidine disulfide is a substrate of, could be exploited in the design of polyamine-based inhibitors of trypanothione metabolism . This suggests potential future directions for research and application of this compound.
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[(2R)-3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66N12O10S2/c35-11-1-3-13-39-15-5-17-41-29(49)19-43-31(51)25(45-27(47)9-7-23(37)33(53)54)21-57-58-22-26(46-28(48)10-8-24(38)34(55)56)32(52)44-20-30(50)42-18-6-16-40-14-4-2-12-36/h23-26,39-40H,1-22,35-38H2,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,47)(H,46,48)(H,53,54)(H,55,56)/t23-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMZDPYSWPSKSP-CQJMVLFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N12O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Glutathionyl-spermidine disulfide |
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